2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride
Overview
Description
2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyacetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride typically involves the reaction of 2,4-difluorophenylacetic acid with thionyl chloride. The reaction proceeds under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction scheme is as follows:
2,4-Difluorophenylacetic acid+Thionyl chloride→2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,4-difluorophenylacetic acid and hydrochloric acid.
Esterification: Reaction with alcohols in the presence of a base can lead to the formation of esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Esterification: Alcohols and a base (e.g., pyridine).
Major Products Formed
Nucleophilic Substitution: Corresponding amides, ethers, or thioethers.
Hydrolysis: 2,4-Difluorophenylacetic acid.
Esterification: Esters of 2,4-difluorophenylacetic acid.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical agents.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)acetic acid
- 2-(2,4-Difluorophenyl)ethanol
- 2-(2,4-Difluorophenyl)acetyl bromide
Uniqueness
2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride is unique due to the presence of both a hydroxy and a chloride group, which allows for diverse reactivity and the formation of a wide range of derivatives. This dual functionality makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2-hydroxyacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(13)7(12)5-2-1-4(10)3-6(5)11/h1-3,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMWVJYVNGFUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.